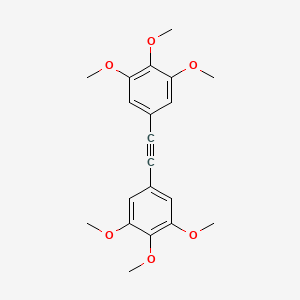
Benzene, 1,1'-(1,2-ethynediyl)bis[3,4,5-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,2-ethynediyl)bis[3,4,5-trimethoxy-] is likely a complex organic compound. It seems to be a derivative of benzene, which is a simple aromatic ring (C6H6). The “1,1’-(1,2-ethynediyl)bis” part suggests that two benzene rings are connected by an ethynediyl group (a segment with a triple bond). The “3,4,5-trimethoxy-” part indicates that there are three methoxy groups (-OCH3) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzene rings would provide a planar, aromatic base for the molecule, while the ethynediyl and methoxy groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzene rings might undergo electrophilic aromatic substitution reactions, while the ethynediyl group could potentially participate in alkyne reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the methoxy groups might increase its solubility in certain solvents .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
220230-97-7 |
|---|---|
Produktname |
Benzene, 1,1'-(1,2-ethynediyl)bis[3,4,5-trimethoxy- |
Molekularformel |
C20H22O6 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C20H22O6/c1-21-15-9-13(10-16(22-2)19(15)25-5)7-8-14-11-17(23-3)20(26-6)18(12-14)24-4/h9-12H,1-6H3 |
InChI-Schlüssel |
JPDGKHQKINQSGS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C#CC2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C#CC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



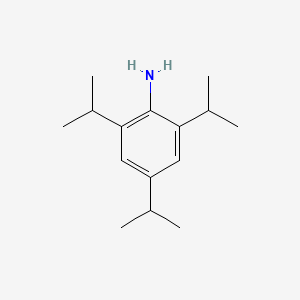
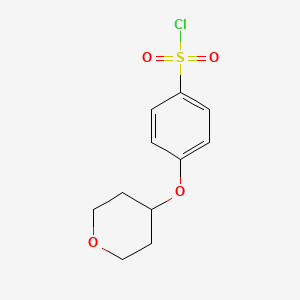

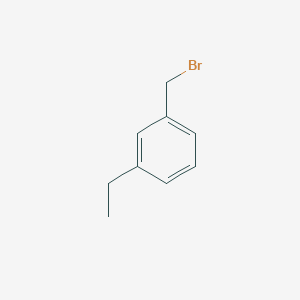
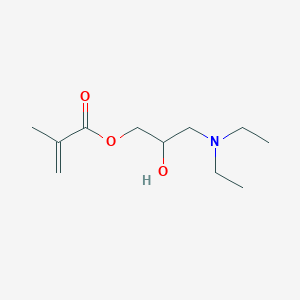
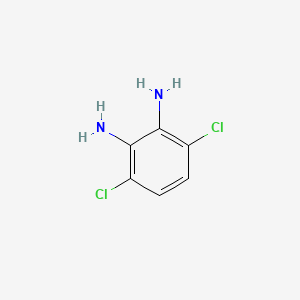
![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)
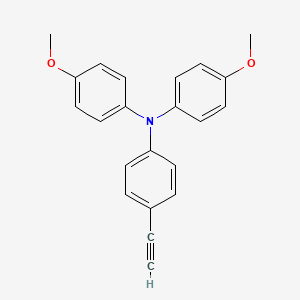
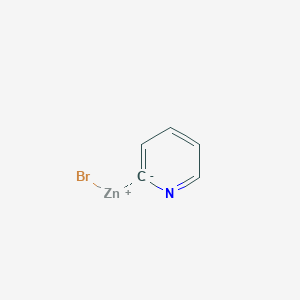
![1-(4-[Benzoyl] benzyl)-2-methylpyridinium tetraphenylborate](/img/structure/B3188536.png)
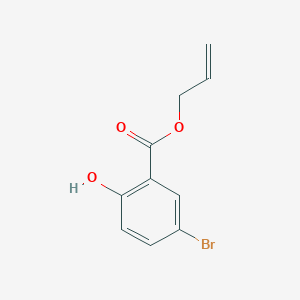

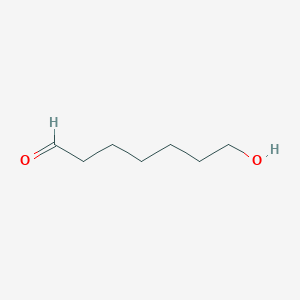
![Bicyclo[2.2.1]hept-2-ene, 5-hexyl-](/img/structure/B3188577.png)